2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid
Overview
Description
2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound . It is a member of the terphenyl family, which are polycyclic aromatic hydrocarbons consisting of three connected benzene rings . The compound has a molecular formula of C21H17F3 and a molecular weight of 326.36 .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in Solmix A-11 at 60 - 65℃ under an inert atmosphere . The yield based on the compound was 57.5% .Molecular Structure Analysis
The molecular structure of this compound is characterized by three connected benzene rings (terphenyl) with fluorine and propyl substitutions . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.157±0.06 g/cm3 . Other physical and chemical properties such as solubility, boiling point, and vapor pressure are not provided in the search results.Scientific Research Applications
Crystal Structures and Hydrogen Bonding in Derivatives : A study by Owczarzak et al. (2013) discusses the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid. The research focuses on the influence of hydrogen bonding on crystal packing, revealing different pseudo-symmetries and polymorphisms in these compounds. This information is crucial for understanding the material properties of such compounds, which can be applied in material science and engineering (Owczarzak et al., 2013).
Nematic Stability in Fluorinated Terphenyls : Pytlarczyk et al. (2021) present synthetic methodologies for 2,2′,4-trifluoro-4”-alkyl-[1,1′:4′,1”]terphenyls. The study finds that fluorination in the inner-core position promotes a nematic phase, important for liquid crystal technology. This research could have implications for the development of advanced materials in displays and optics (Pytlarczyk et al., 2021).
Metal-Organic Frameworks (POMOFs) Construction : Dong et al. (2017) explore the construction of (3,6)-connected polyoxometalate-based metal-organic frameworks using terphenyl-based tricarboxylates. This research is significant for the development of novel MOFs with potential applications in gas storage, catalysis, and sensing (Dong et al., 2017).
Third-Order Nonlinear Optical Response in Fluorinated Terphenyls : Adeel et al. (2021) study the third-order nonlinear optical properties of fluorinated terphenyl compounds. Their findings suggest significant potential for these compounds in nonlinear optics, which is crucial for the development of optical devices like lasers and photonic circuits (Adeel et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3O2/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(23)10-15)16-11-19(24)21(22(26)27)20(25)12-16/h4-12H,2-3H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGOAJTDWSDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743585 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid | |
CAS RN |
1195821-09-0 | |
Record name | 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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